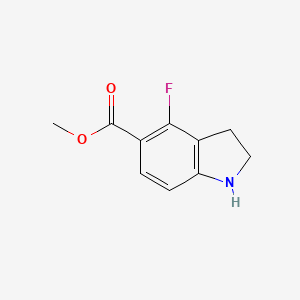

Methyl 4-fluoroindoline-5-carboxylate

Description

Methyl 4-fluoroindoline-5-carboxylate is a fluorinated indoline derivative characterized by a fluorine atom at the 4-position of the indoline scaffold and a methyl ester group at the 5-position. The fluorine substitution enhances metabolic stability and bioavailability, while the methyl ester group contributes to solubility and serves as a prodrug moiety for carboxylic acid activation in vivo .

Propriétés

Formule moléculaire |

C10H10FNO2 |

|---|---|

Poids moléculaire |

195.19 g/mol |

Nom IUPAC |

methyl 4-fluoro-2,3-dihydro-1H-indole-5-carboxylate |

InChI |

InChI=1S/C10H10FNO2/c1-14-10(13)7-2-3-8-6(9(7)11)4-5-12-8/h2-3,12H,4-5H2,1H3 |

Clé InChI |

HVCLIMVMWDGGCG-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=C(C2=C(C=C1)NCC2)F |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of indole derivatives, including Methyl 4-fluoroindoline-5-carboxylate, often involves palladium-catalyzed reactions. One common method is the Larock indole synthesis, which utilizes palladium catalysts to form the indole unit. Another method involves a one-pot sequential Buchwald–Hartwig amination followed by C–H activation to form the key pyrrolo[2,3-c]carbazole unit . Industrial production methods typically involve similar catalytic processes but on a larger scale to ensure efficiency and yield.

Analyse Des Réactions Chimiques

Methyl 4-fluoroindoline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenated indole derivatives, such as 4-fluoroindole, can undergo nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Applications De Recherche Scientifique

Methyl 4-fluoroindoline-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antiviral and antimicrobial properties.

Medicine: Investigated for its anticancer activities and potential therapeutic uses.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of Methyl 4-fluoroindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Methyl 4-fluoroindoline-5-carboxylate shares structural motifs with several indole and indoline derivatives. Below is a detailed comparison based on substituent positions, functional groups, and biological relevance.

Structural Analogs and Substituent Effects

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 612501-52-7) Substituents: Chlorine at 6-position, fluorine at 5-position, methyl ester at 2-position. Key Differences: The indole core (vs. indoline) lacks a saturated six-membered ring, reducing conformational rigidity. Similarity Score: 0.55 (structural similarity based on scaffold and substituents) .

Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate (CAS 312314-26-4)

- Substituents : Fluorine at 5-position, methoxy at 6-position, methyl ester at 2-position.

- Key Differences : Methoxy group enhances lipophilicity but may reduce metabolic stability compared to fluorine. Positional differences (5-F vs. 4-F) could influence electronic effects on the aromatic ring.

- Similarity Score : 0.81 (higher due to shared fluorine and ester groups) .

Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate (CAS 1067658-29-0)

- Substituents : Chlorine at 5-position, fluorine at 6-position, ethyl ester at 2-position.

- Key Differences : Ethyl ester increases lipophilicity and prolongs half-life compared to methyl esters. The chloro-fluoro combination may enhance halogen bonding but introduce toxicity risks.

- Similarity Score : 0.55 .

Functional Group Variations

- Ester vs. Carboxylic Acid : Methyl esters (e.g., Methyl 4-fluoroindoline-5-carboxylate) act as prodrugs, improving membrane permeability. In contrast, carboxylic acid derivatives (e.g., torulosic acid methyl ester in plant resins) are directly bioactive but suffer from poor absorption .

- Fluorine vs. Other Halogens : Fluorine’s electronegativity and small atomic radius minimize steric effects while enhancing binding affinity to hydrophobic pockets in enzymes. Chlorine, though similarly electronegative, increases molecular weight and may reduce metabolic clearance .

Data Table: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Substituents (Position) | Ester Group | Similarity Score | Key Properties |

|---|---|---|---|---|---|

| Methyl 4-fluoroindoline-5-carboxylate | Indoline | F (4), COOCH₃ (5) | Methyl | N/A | High metabolic stability, CNS activity |

| Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate | Indole | Cl (6), F (5), COOCH₃ (2) | Methyl | 0.55 | Potential cytotoxicity |

| Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | Indole | F (5), OCH₃ (6), COOCH₃ (2) | Methyl | 0.81 | Enhanced lipophilicity |

| Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate | Indole | Cl (5), F (6), COOCH₂CH₃ (2) | Ethyl | 0.55 | Prolonged half-life |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.